molecular formula C7H8O3 B1361131 4-Methoxybenzene-1,2-diol CAS No. 3934-97-2

4-Methoxybenzene-1,2-diol

Cat. No. B1361131
CAS RN: 3934-97-2
M. Wt: 140.14 g/mol
InChI Key: JXZABYGWFNGNLB-UHFFFAOYSA-N
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Description

4-Methoxybenzene-1,2-diol, also known as 4-methylcatechol, belongs to the class of organic compounds known as catechols . It is a colorless liquid with a smell reminiscent of anise seed .


Synthesis Analysis

The synthesis of this compound involves the use of laccase and benzotriazol-1-ol in an aqueous phosphate buffer at temperatures between 5 - 20℃ for 12 hours .


Molecular Structure Analysis

The molecular formula of this compound is C7H8O3, and its molecular weight is 140.14 . The InChI code is 1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 .


Chemical Reactions Analysis

Benzene derivatives like this compound can undergo electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Kinetic Study of Parallel Reactions

The study conducted by Wang et al. (2010) explored the synthesis and kinetics of dichloro-methoxybenzenes from 1,2,4-trichlorobenzene and sodium methoxide. The research focused on the effects of various parameters such as reactant molar ratios, solvents, and reaction temperatures.

Electrochemical Studies

McGuire and Peters (2016) investigated the electrochemical reduction of 4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene), a pesticide known as methoxychlor. This study provides insights into the electrochemical behavior of methoxybenzene derivatives.

Biomass and Pyrolysis Research

Research by Vane and Abbott (1999) utilized methoxyphenols, including derivatives of 4-Methoxybenzene-1,2-diol, as proxies for terrestrial biomass. This study is crucial in understanding chemical changes in lignin during hydrothermal alteration.

Catalytic Synthesis

A study on the synthesis of 2-Vinyl-2,3-dihydro-benzo[1,4]dioxins using this compound was conducted by Massacret et al. (1999). This study highlights the catalytic applications of this compound in organic synthesis.

Thermochemical Conversion in Liquid Phase

The work of Alén (1991) delves into the conversion of methoxybenzene and related compounds in an aqueous alkaline solution under heat and pressure, relevant for the production of liquid fuels from pulping liquors.

Environmental and Analytical Chemistry

Seitz and Ram (2000) explored the occurrence of volatile methoxybenzene compounds in grains with off-odors, demonstrating the environmental and analytical chemistry aspects of methoxybenzene derivatives.

Mechanistic Studies in Atmospheric Chemistry

The mechanism of the gas-phase reaction of methoxybenzene with ozone was studied by Sun et al. (2016). This research is crucial for understanding the environmental impact of methoxybenzene derivatives in the atmosphere.

Safety and Hazards

The safety data sheet for 4-Methoxybenzene-1,2-diol indicates that it is a hazardous substance. It has a GHS07 pictogram, a warning signal word, and several hazard statements including H226 (Flammable liquid and vapor), H315 (Causes skin irritation), and H411 (Toxic to aquatic life with long-lasting effects) .

Biochemical Analysis

Biochemical Properties

4-Methoxybenzene-1,2-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group from S-adenosylmethionine to catecholamines and other catechols. This interaction is crucial for the metabolism of catecholamines, which are important neurotransmitters in the central nervous system. Additionally, this compound can act as a substrate for peroxidase enzymes, leading to the formation of reactive oxygen species (ROS) and contributing to oxidative stress .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes related to oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its interaction with enzymes like catechol-O-methyltransferase, where it acts as a substrate and undergoes methylation. This process can lead to the formation of methylated derivatives, which may have different biological activities. Additionally, this compound can bind to and inhibit the activity of certain enzymes, thereby modulating their function and influencing cellular processes. The compound’s ability to generate reactive oxygen species through peroxidase-mediated reactions also contributes to its molecular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under ambient conditions but can degrade over time, especially when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of neurotransmitter metabolism. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies in animal models have identified threshold doses beyond which the adverse effects become significant, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of catecholamines and other catechols. The compound is metabolized by enzymes such as catechol-O-methyltransferase, leading to the formation of methylated derivatives. These metabolic pathways are crucial for the regulation of neurotransmitter levels and the maintenance of cellular homeostasis. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s biological effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through various targeting signals and post-translational modifications. This localization can affect the compound’s interactions with enzymes and other biomolecules, thereby influencing its biological activity. Studies have shown that the subcellular distribution of this compound can vary depending on the cell type and experimental conditions .

properties

IUPAC Name

4-methoxybenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZABYGWFNGNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192565
Record name 1,2-Benzenediol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3934-97-2
Record name 1,2-Benzenediol, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybenzene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-methoxycatechol was prepared by the method described in Organic Synthesis, Collective Volume 3, page 759: 60.8 g of 4-methoxysalicylaldehyde was added to a stirred solution of 16 g of sodium hydroxide in 200 ml of water. Under nitrogen gas, a solution of 60 g of 30% hydrogen peroxide in water dissolved in 200 ml of water was added drop-by-drop to the resulting solution, held at 35°-40° C. Then sodium sulfate (and a small amount of sodium hydrosulfite to decolorize the mixture) was added until the mixture was saturated. The mixture was extracted with methylene chloride. The resulting residue was extracted with ether. The ether extract was dried (Na2SO4, Na2S2O4) and the solvent was evaporated under reduced pressure, to give crude 4-methoxycatechol (10A).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions a potential biosynthetic pathway for 4-Methoxybenzene-1,2-diol. Can you elaborate on this?

A: While the provided research doesn't directly focus on the biosynthesis of this compound itself, it proposes a fascinating connection to the production of a novel phenazine compound, 6-((2-hydroxy-4-methoxyphenoxy)carbonyl)phenazine-1-carboxylic acid (HCPCA), by Streptomyces kebangsaanensis. The researchers hypothesize that the HCPCA structure arises from the combination of two biosynthetic pathways. One leads to phenazine-1,6-dicarboxylic acid, and the other, potentially originating from the shikimic acid pathway, yields this compound . This suggests that this compound could be an intermediate or a related byproduct in the biosynthesis of HCPCA within S. kebangsaanensis. Further research is needed to confirm this pathway and explore the potential of manipulating it for targeted production of this compound or related compounds.

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